molecular formula C15H14ClN3O B14909022 1-benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide

1-benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide

Cat. No.: B14909022
M. Wt: 287.74 g/mol
InChI Key: UYCSWLHDYICAQC-UHFFFAOYSA-N
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Description

1-Benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyrrolo[3,2-c]pyridine core, a benzyl group, and a carboxamide functional group. These structural elements contribute to its potential biological activities and applications in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,2-c]pyridine ring system.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides as the electrophile.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups, such as nitro groups, to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic ring or the pyrrolo[3,2-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogenating agents for electrophilic substitution are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

1-Benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease progression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: A structurally related compound with similar core features but lacking the benzyl and carboxamide groups.

    1-Benzyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: Similar to the target compound but without the chlorine atom at the 6-position.

Uniqueness

1-Benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the benzyl group, chlorine atom, and carboxamide functionality differentiates it from other related compounds and enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

1-benzyl-6-chloro-2,3-dihydropyrrolo[3,2-c]pyridine-7-carboxamide

InChI

InChI=1S/C15H14ClN3O/c16-14-12(15(17)20)13-11(8-18-14)6-7-19(13)9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H2,17,20)

InChI Key

UYCSWLHDYICAQC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C(C(=NC=C21)Cl)C(=O)N)CC3=CC=CC=C3

Origin of Product

United States

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